REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[C:7]([CH3:15])[C:4]=1[CH:5]=[O:6].P([O-])(O)(O)=[O:17].[Na+].Cl([O-])=O.[Na+].C(=O)([O-])O.[Na+]>CS(C)=O>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[C:7]([CH3:15])[C:4]=1[C:5]([OH:17])=[O:6] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C(=CC(=C1OC)OC)C
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
solution
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
Then, the reaction solution was washed with 50 ml of ethyl acetate twice
|
Type
|
ADDITION
|
Details
|
concentrated hydrochloric acid was added
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
subjected to filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
The obtained crystals were washed with hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C(=CC(=C1OC)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.6 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 458.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |